6-Fluoro-2-(3-nitrophenyl)benzoic acid
Description
6-Fluoro-2-(3-nitrophenyl)benzoic acid is a benzoic acid derivative featuring a fluorine atom at the 6-position of the benzene ring and a 3-nitrophenyl substituent at the 2-position. This compound’s structure combines electron-withdrawing groups (fluoro and nitro), which influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
2-fluoro-6-(3-nitrophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-11-6-2-5-10(12(11)13(16)17)8-3-1-4-9(7-8)15(18)19/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJXOLLHNCWNHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690051 | |
| Record name | 3-Fluoro-3'-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-74-4 | |
| Record name | 3-Fluoro-3'-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(3-nitrophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the nitration of o-methylphenol to selectively generate 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. This intermediate is then subjected to fluorination to yield 2-fluoro-3-nitrotoluene, which is finally oxidized to form this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Reduction of the Nitro Group
The electron-deficient nitro group undergoes reduction to form an amine derivative. This reaction is typically catalyzed by hydrogen gas in the presence of palladium on carbon (Pd/C) or other transition-metal catalysts.
Key Data:
The reduction proceeds via intermediate nitroso and hydroxylamine stages, with final deoxygenation to the amine. The reaction is selective for the nitro group, leaving the fluorine and carboxylic acid intact.
Nucleophilic Aromatic Substitution of Fluorine
The fluorine atom at the 6-position participates in nucleophilic substitution under basic conditions. Strong nucleophiles (e.g., alkoxides, amines) displace fluorine via a Meisenheimer complex intermediate.
Reaction Parameters:
| Nucleophile | Base | Solvent | Temperature | Product | Source |
|---|---|---|---|---|---|
| CH₃ONa | DBU | DMF | 80–100°C | 6-Methoxy-2-(3-nitrophenyl)benzoic acid | |
| NH₃ (aq) | K₂CO₃ | DMSO/H₂O | 120°C | 6-Amino-2-(3-nitrophenyl)benzoic acid |
Phase-transfer catalysts like tetrabutylammonium fluoride (TBAF) enhance reactivity in biphasic systems . The nitro group’s meta position directs substitution exclusively at the fluorine site due to its electron-withdrawing effect.
Acid-Base Reactions
The carboxylic acid group forms salts with inorganic or organic bases, improving solubility for further synthetic modifications.
Examples:
| Base | Product | Application | Source |
|---|---|---|---|
| NaOH | Sodium 6-fluoro-2-(3-nitrophenyl)benzoate | Aqueous-phase reactions | |
| NH₄OH | Ammonium salt | Intermediate purification |
Salts are typically characterized by FTIR (loss of –COOH stretch at ~1700 cm⁻¹) and NMR shifts .
Oxidative Transformations
While the carboxylic acid is generally stable, the nitro group can undergo oxidative side reactions under harsh conditions (e.g., HNO₃/H₂SO₄), though these are less common .
Comparative Reactivity Table
| Reaction Type | Site Modified | Conditions | Key Reagents |
|---|---|---|---|
| Reduction | Nitro → Amine | H₂/Pd, 25–60°C | H₂, Pd/C |
| Substitution | Fluorine → Nucleophile | DBU, DMF, 80°C | CH₃ONa, NH₃ |
| Salt Formation | Carboxylic acid | Aqueous base, RT | NaOH, NH₄OH |
Mechanistic Insights
Scientific Research Applications
Organic Synthesis
6-Fluoro-2-(3-nitrophenyl)benzoic acid serves as a valuable building block in organic synthesis. It can be utilized in the preparation of more complex organic molecules through various chemical reactions, including:
- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
- Functional Group Transformations : The nitro group can be reduced to an amino group, enabling further functionalization.
| Reaction Type | Description | Example Product |
|---|---|---|
| Oxidation | Converts to carboxylic acids or ketones | This compound derivatives |
| Reduction | Nitro group reduction to amino group | 6-Fluoro-2-(3-aminophenyl)benzoic acid |
| Substitution | Nucleophilic substitution at the fluorine site | Various substituted benzoic acids |
Biological Research
The compound is being investigated for its interactions with biological systems. Its unique structure allows it to interact with various biological targets, which could lead to potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties.
- Enzyme Inhibition : Research is ongoing to evaluate its effectiveness as an enzyme inhibitor, which could have implications in drug development.
Pharmaceutical Development
This compound is explored as a precursor in the synthesis of pharmaceutical compounds:
- Drug Design : Its structural features make it a candidate for designing new drugs targeting specific diseases.
- Bioavailability Improvement : Modifications of the compound may enhance the bioavailability of certain drugs.
Case Study 1: Synthesis of Antimicrobial Agents
A recent study demonstrated the synthesis of novel antimicrobial agents using this compound as a key intermediate. The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria.
Case Study 2: Enzyme Inhibition Studies
In another study, researchers evaluated the enzyme inhibition potential of derivatives synthesized from this compound. The findings showed promising results in inhibiting specific enzymes involved in metabolic pathways related to cancer.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for further research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on benzoic acid derivatives critically impacts their physicochemical and biological properties. For example:
- 6-Fluoro-2-methyl-3-nitrobenzoic acid (CAS 1079992-96-3 ): The nitro group at the 3-position and methyl at the 2-position result in a molecular weight of 199.14 g/mol, XLogP3 of 1.7, and moderate solubility.
- 6-Fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid : A fluorine atom at the 6-position and a 3-fluorophenyl group at the 3-position yield a molecular weight of 232.9 g/mol. Its synthesis via Suzuki-Miyaura coupling highlights the role of halogenated precursors in generating analogs.
In contrast, 6-Fluoro-2-(3-nitrophenyl)benzoic acid replaces the methyl group (in the above examples) with a bulkier 3-nitrophenyl substituent. The nitro group’s strong electron-withdrawing nature likely reduces electron density at the benzene ring, affecting acidity (pKa) and interaction with biological targets (e.g., enzyme active sites ).
Physicochemical Properties
Key properties of selected analogs are compared below:
*Estimated based on structural analogs. †Predicted using substituent contributions.
Biological Activity
6-Fluoro-2-(3-nitrophenyl)benzoic acid (CAS No. 1261899-74-4) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C13H8FNO4, with a molecular weight of 261.205 g/mol. The presence of fluorine and nitro groups in its structure contributes to its biological activity by enhancing lipophilicity and modulating electronic properties, which are crucial for interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzoic acids, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's potential against various bacterial strains, showing minimum inhibitory concentrations (MIC) that suggest effective antibacterial activity.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 4 - 16 | M. tuberculosis H37Rv |
| Other derivatives | Varies | Streptococcus pneumoniae, E. coli |
The compound demonstrated promising results against Mycobacterium tuberculosis, with MIC values ranging from 4 to 16 μg/mL .
Antitumor Activity
The anti-tumor potential of this compound has also been explored. In vitro studies indicated that certain derivatives possess moderate cytotoxicity against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The structure-activity relationship suggests that the introduction of electron-withdrawing groups enhances cytotoxic effects.
Case Studies
- Antimycobacterial Activity : A study on a related compound series indicated that modifications in the benzoic acid structure can significantly alter their activity against M. tuberculosis. The introduction of a nitro group was found to be beneficial for enhancing potency .
- Cytotoxicity Assays : In a comparative analysis involving various cancer cell lines, the compound exhibited an IC50 value indicating moderate cytotoxicity. The results suggested that further structural optimization could lead to more potent anticancer agents .
Structure-Activity Relationship (SAR)
The SAR analysis reveals key insights into how structural modifications influence biological activity:
- Electron-Withdrawing Groups : The presence of nitro and fluorine groups increases the lipophilicity and alters the electronic distribution within the molecule, enhancing interaction with biological targets.
- Hydrophobic Interactions : The hydrophobic nature of the fluorine atom contributes positively to the binding affinity towards target proteins involved in tumor proliferation and bacterial resistance mechanisms.
Q & A
Q. What synthetic routes are commonly employed for preparing 6-fluoro-2-(3-nitrophenyl)benzoic acid?
The synthesis typically involves halogenation and coupling reactions. Fluorinated benzoic acids are often prepared via electrophilic substitution or nucleophilic aromatic substitution. For example:
- Step 1 : Start with a benzoic acid derivative (e.g., 2-fluorobenzoic acid).
- Step 2 : Introduce the 3-nitrophenyl group via Suzuki-Miyaura coupling using a palladium catalyst and a boronic acid derivative.
- Step 3 : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield.
Key reagents : Fluorinated precursors (e.g., 2-fluorobenzoic acid), nitroaryl boronic acids, and Pd catalysts. Similar synthetic strategies are documented for fluorinated benzoic acid derivatives in structural studies .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm fluorine substitution patterns and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (e.g., LC-MS) validates molecular weight and fragmentation patterns (e.g., loss of COOH or NO groups) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors synthetic intermediates .
Q. Example data :
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| NMR | δ = -110 to -120 ppm (fluorine environment) | |
| HRMS | m/z 275.03 (M-H) |
Advanced Research Questions
Q. How does this compound inhibit PDE4B, and what structural insights inform its mechanism?
The compound acts as a competitive inhibitor by binding to PDE4B’s catalytic domain. Methodological insights :
- X-ray crystallography : Resolve the inhibitor-enzyme complex (e.g., PDB ID: 2QYL, resolution: 1.95 Å) to map interactions (e.g., hydrogen bonds with Glu443, hydrophobic contacts with Phe446) .
- Mutagenesis studies : Replace key residues (e.g., Phe446Ala) to assess binding energy changes via isothermal titration calorimetry (ITC).
Q. Structural data :
| PDB ID | Resolution | Domain Studied | Key Interaction Sites |
|---|---|---|---|
| 2QYL | 1.95 Å | Catalytic domain | Glu443, Phe446 |
| 3G45 | 2.63 Å | UCR2 + Catalytic | Asp392, Tyr403 |
The nitro group enhances π-π stacking, while the fluorine minimizes steric hindrance .
Q. How can researchers design experiments to resolve contradictions in activity data across PDE4 isoforms?
- Comparative binding assays : Use surface plasmon resonance (SPR) to measure binding kinetics (K, k/k) for PDE4A, 4B, and 4D isoforms.
- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories to compare conformational stability across isoforms.
- Statistical analysis : Apply ANOVA to identify significant differences in IC values (e.g., p < 0.05 for PDE4B vs. 4D).
Q. Example workflow :
Experimental : Measure IC using fluorescence-based cAMP hydrolysis assays.
Computational : Dock the compound into PDE4 isoforms using AutoDock Vina.
Validation : Correlate computational binding scores with experimental IC .
Q. What advanced analytical strategies address challenges in quantifying trace metabolites of this compound in biological systems?
- LC-MS/MS with isotopic labeling : Use -labeled internal standards to correct for matrix effects.
- Microsomal stability assays : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and monitor degradation via UPLC-QTOF.
- Data processing : Apply machine learning (e.g., random forest) to predict metabolite structures from fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
